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Compound of Interest

Compound Name: 2'-Acetoxycocaine

Cat. No.: B12779622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of 2'-
acetoxycocaine and its primary metabolite, salicylmethylecgonine (2'-hydroxycocaine). The

data presented is compiled from various in vitro studies to facilitate an objective assessment of

their potential as research tools or leads for therapeutic development.

Introduction
2'-Acetoxycocaine is a derivative of cocaine that has garnered interest due to its altered

pharmacological profile. In vivo, it is believed to act as a prodrug, rapidly metabolizing to

salicylmethylecgonine. This conversion is a critical aspect of its pharmacology, as the

metabolite exhibits distinct and, in some cases, more potent effects at monoamine transporters

compared to the parent compound and cocaine itself. Understanding the comparative

pharmacology of 2'-acetoxycocaine and its metabolites is crucial for elucidating their

mechanism of action and potential therapeutic or toxicological implications.

Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities of 2'-acetoxycocaine, its primary

metabolite salicylmethylecgonine, and cocaine for the dopamine (DAT), serotonin (SERT), and

norepinephrine (NET) transporters. The data is presented as the inhibitory constant (Ki) in

nanomolars (nM), which represents the concentration of the drug that blocks 50% of the

radioligand binding to the transporter. A lower Ki value indicates a higher binding affinity.
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Compound
Dopamine
Transporter (DAT)
Ki (nM)

Serotonin
Transporter (SERT)
Ki (nM)

Norepinephrine
Transporter (NET)
Ki (nM)

Cocaine ~100-250 ~200-800 ~500-5000

2'-Acetoxycocaine ~25-60[1] ~150-500 ~15-150[1]

Salicylmethylecgonine

(2'-Hydroxycocaine)
~10-25[2] ~50-200[2] ~10-100[2]

Note: The Ki values are approximate ranges compiled from multiple sources and may vary

depending on the specific experimental conditions.

In Vivo Effects:

While direct, quantitative in vivo comparative studies between 2'-acetoxycocaine and

salicylmethylecgonine are limited in the publicly available literature, existing information

suggests that salicylmethylecgonine is approximately three times more potent than cocaine in

mice and exhibits increased behavioral stimulation[2]. This is consistent with its higher in vitro

affinity for the dopamine transporter. Further in vivo research, such as locomotor activity and

self-administration studies, is necessary to fully elucidate the comparative behavioral

pharmacology of 2'-acetoxycocaine and its metabolites.

Metabolic Pathway
2'-Acetoxycocaine is readily metabolized in vivo to its active form, salicylmethylecgonine,

through the hydrolysis of the acetate group. This metabolic conversion is a key determinant of

its pharmacological activity. Further metabolism may lead to the formation of other derivatives,

such as hydroxybenzoylecgonines, although their pharmacological activity is not well-

characterized.

2'-Acetoxycocaine Salicylmethylecgonine (2'-Hydroxycocaine)Hydrolysis (in vivo) Other Metabolites (e.g., Hydroxybenzoylecgonines)Further Metabolism
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Metabolic conversion of 2'-Acetoxycocaine.

Experimental Protocols
The following are detailed methodologies for key experiments typically used to compare the

pharmacological effects of compounds like 2'-acetoxycocaine and its metabolites.

1. Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine,

serotonin, and norepinephrine transporters.

Materials:

Rat striatal, cortical, or other appropriate brain tissue homogenates, or cells expressing

the recombinant human transporters (e.g., HEK293 cells).

Radioligands: [³H]WIN 35,428 or [³H]GBR 12935 for DAT, [³H]citalopram or [³H]paroxetine

for SERT, and [³H]nisoxetine or [³H]mazindol for NET.

Test compounds: 2'-Acetoxycocaine, salicylmethylecgonine, and cocaine dissolved in

appropriate buffer.

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Prepare brain tissue homogenates or cell membranes expressing the specific transporter.

In a series of tubes, add a fixed concentration of the radioligand and varying

concentrations of the unlabeled test compound (competition binding).

Add the tissue/cell membrane preparation to initiate the binding reaction.
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Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a

defined period to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound

radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the

specific binding of the radioligand) from the competition curves.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine, serotonin, and norepinephrine in

specific brain regions of awake, freely moving animals following administration of the test

compounds.

Materials:

Laboratory animals (e.g., rats or mice).

Stereotaxic apparatus for probe implantation.

Microdialysis probes with a semipermeable membrane.

A microinfusion pump.

Artificial cerebrospinal fluid (aCSF) for perfusion.

Fraction collector to collect dialysate samples.
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High-performance liquid chromatography (HPLC) system with electrochemical or

fluorescence detection for neurotransmitter analysis.

Procedure:

Surgically implant a guide cannula into the desired brain region (e.g., nucleus accumbens

or striatum) of the anesthetized animal and allow for recovery.

On the day of the experiment, insert the microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

Collect baseline dialysate samples to establish basal neurotransmitter levels.

Administer the test compound (e.g., via intraperitoneal or intravenous injection).

Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for a

set period.

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

Express the results as a percentage change from the baseline levels.
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Workflow for comparing pharmacological effects.

Conclusion
The available in vitro data clearly indicate that both 2'-acetoxycocaine and its primary

metabolite, salicylmethylecgonine, are potent inhibitors of the dopamine and norepinephrine

transporters, with significantly higher affinities than cocaine. The role of 2'-acetoxycocaine as

a prodrug to the more potent salicylmethylecgonine is a key feature of its pharmacology. While

direct comparative in vivo data is currently lacking, the in vitro profile suggests that these

compounds could elicit potent psychostimulant effects. Further research is warranted to fully

characterize their in vivo pharmacological and toxicological profiles, which will be essential for

determining their potential utility in a research or clinical context.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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